molecular formula C8H6BrNO4 B1591052 Methyl 2-bromo-4-nitrobenzoate CAS No. 100959-22-6

Methyl 2-bromo-4-nitrobenzoate

Cat. No. B1591052
M. Wt: 260.04 g/mol
InChI Key: XYMZAFDNPJLOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-nitrobenzoate is an organic compound with a molecular formula of C7H5BrNO4. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Methyl 2-bromo-4-nitrobenzoate is used in the synthesis of various compounds and has numerous applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-bromo-4-nitrobenzoate is involved in various chemical synthesis processes. For instance, in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, it is used for the synthesis of N-substituted 3-amino-2-nitrobenzo[b]thiophenes, which are derived from aromatic nucleophilic substitution (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
  • In another study, nitration of 2-bromo-3-methylbenzo[b]thiophen yielded a mixture of various nitro-compounds, demonstrating its utility in producing structurally diverse molecules (Cooper & Scrowston, 1971).

Pharmaceutical Applications

  • Methyl 2-bromo-4-nitrobenzoate is identified as a potential genotoxic impurity in the synthesis of pharmaceuticals such as lenalidomide. Its detection and quantification are crucial for ensuring drug safety (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).

Organic Synthesis

  • It's used as a starting material in the synthesis of complex organic compounds. For instance, 3-Methyl-2-nitrobenzoic acid, derived from methyl 2-bromo-4-nitrobenzoate, has been utilized in a series of reactions, including esterification and chlorination, to produce key intermediates in organic synthesis (Chen, Li, & Jie, 2010).

properties

IUPAC Name

methyl 2-bromo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMZAFDNPJLOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578722
Record name Methyl 2-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-nitrobenzoate

CAS RN

100959-22-6
Record name Methyl 2-bromo-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100959-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromo-4-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 26 in methanol was treated with SO2Cl2 and the resulting solution heated at reflux for18 h. The reaction mixture was then evaporated, pre-absorbed on silica (Merck, 9385) and purified by chromatography, eluting with 10% ethyl acetate/i-hexane. Appropriate fractions were combined and evaporated to give methyl 2-bromo-4-nitro-benzoate (compound 27).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromo-4-nitrobenzoic acid (6.2 g, 25.3 mmol) was dissolved in MeOH (120 mL), and SOCl2 (5.5 mL, 75.9 mmol) was added dropwise at 0° C. The reaction mixture was refluxed for 6 h. The reaction solvent was concentrated to dryness. Residual SOCl2 was removed by co-evaporation with CH2Cl2 (×3). The solid was dried under vacuum to afford methyl 2-bromo-4-nitrobenzoate in 99.5% (6.52 g) yield as a light yellow solid. 1H-NMR (CDCl3, 400 MHz) δ 8.50 (1H, s, Ar), 8.21 (1H, d, J=8.4 Hz, Ar), 7.91 (1H, d, J=8.4 Hz, Ar), 3.97 (3H, s, OCH3); 13C-NMR (CDCl3, 100 MHz) δ 165.2, 149.2, 137.9, 131.7, 129.1, 122.1, 122.0, 53.1; MS (ESI) m/z Calcd for C8H6BrNO4 (M+): 259.0, Found: 260.1 (M+H+). Next, the nitro group of methyl 2-bromo-4-nitrobenzoate (6.38 g, 24.6 mmol) was chemoselectively reduced with 5 nCl2.2H2O (27.8 g, 123.2 mmol) in a manner similar to that described for compound 6 to deliver methyl 4-amino-2-bromobenzoate in 96.0% (5.41 g) yield as a yellow solid. 1H-NMR (CDCl3, 400 MHz) δ 7.74 (1H, d, J=8.8 Hz, Ar), 6.90 (1H, d, J=1.6 Hz, Ar), 6.55 (1H, dd, J=8.8 Hz, 1.6 Hz, Ar), 4.06 (2H, s, NH2), 3.83 (3H, s, OCH3); 13C-NMR (CDCl3, 100 MHz) δ 165.9, 150.4, 133.6, 124.1, 119.7, 119.6, 112.7, 51.8; MS (ESI) m/z Calcd for C8H8BrNO2 (M+): 229.0, Found: 230.1 (M+H+). Finally, a solution of sulfuric acid (98%, 6 mL) in H2O (75 mL) was added to methyl 4-amino-2-bromobenzoate (1.23 g, 5.38 mmol) and the resulting suspension was heated to 90° C., then stirred for 5 h at this temperature. The reaction mixture was cooled to 0° C. and a solution of NaNO2 (384 mg, 5.57 mmol) in H2O (5 mL) was added dropwise, then the reaction was allowed to warm to ambient temperature. The reaction mixture was then added to a solution of sulfuric acid (98%, 6 mL) in H2O (75 mL) that had been preheated to 90° C. The reaction mixture was stirred at 90° C. for 1 h, and then allowed to cool. The reaction mixture was partitioned between EtOAc (200 mL) and aqueous solution. The organic layer was collected, dried over anhydrous Na2SO4, filtered, concentrated and purified by silica column chromatography (35% EtOAc in hexanes) to afford compound 10 in 41.1% (508 mg) yield as a light brown solid. 1H-NMR (CDCl3, 400 MHz) δ 7.76 (1H, d, J=8.8 Hz, Ar), 7.09 (1H, s, Ar), 6.75 (1H, d, J=8.8 Hz, Ar), 3.84 (3H, s, OCH3); 13C-NMR (CDCl3, 100 MHz) δ 166.2, 160.3, 133.5, 123.4, 122.1, 121.4, 114.3, 52.1; MS (ESI) m/z Calcd for C8H7BrO3 (M+): 230.0, Found: 231.0 (M+H+).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-4-nitrobenzoate

Citations

For This Compound
22
Citations
PH Wu, QQ Meng, HC Zhou - Chinese Chemical Letters, 2011 - Elsevier
… Reduction of methyl 2-bromo-4-nitrobenzoate 4 by tin dichloride dihydrate gave amine 5 in 94% yield. Subsequent condensation of amine 5 with 2,5-dimethoxytetrahydrofuran formed …
Number of citations: 3 www.sciencedirect.com
V Straniero, M Pallavicini, G Chiodini, P Ruggeri… - Bioorganic & Medicinal …, 2014 - Elsevier
… Firstly, we synthesized the methyl 2-aryl- or 2-heteroaryl-4-nitrobenzoates 28–33 by Suzuki coupling of methyl 2-bromo-4-nitrobenzoate with the suitable aryl or heteroaryl boronic acid. …
Number of citations: 18 www.sciencedirect.com
A Vasudevan, Y Qian, A Vogt… - Journal of medicinal …, 1999 - ACS Publications
… Methyl 2-bromo-4-nitrobenzoate (3.86 g, 14.85 mmol) was coupled with 1-naphthylboronic acid (3.06 g, 17.79 mmol) in DMF in the presence of K 2 CO 3 (3.0 equiv) and Pd(PPh 3 ) 4 (…
Number of citations: 112 pubs.acs.org
J Yu, X Zhao, N Zhang, C You, G Yao, J Zhu… - New Journal of …, 2017 - pubs.rsc.org
… Finally, a Buchwald–Hartwig cross-coupling reaction 40,41 of methyl 2-bromo-4-nitrobenzoate with aniline in tert-butanol using palladium acetate and X-phos as the catalysts gave …
Number of citations: 2 pubs.rsc.org
S Kc, RK Dhungana, V Aryal, R Giri - Organic Process Research & …, 2019 - ACS Publications
We report a five-step synthesis of the biologically important 1,1-diarylalkane 1, a potential 5-lipoxygenase activating protein (FLAP) inhibitor that was synthesized previously in 12 steps. …
Number of citations: 19 pubs.acs.org
D Crich, X Hao - The Journal of Organic Chemistry, 1997 - ACS Publications
… The previously unknown 2-allyl-4-nitrobenzoic acid (8) was readily obtained by Stille coupling 16 of commerical methyl 2-bromo-4-nitrobenzoate (6) with allyltributyltin as illustrated in …
Number of citations: 70 pubs.acs.org
F Kikuchi, Z Ikeda, K Kakegawa, Y Nishikawa… - Bioorganic & Medicinal …, 2023 - Elsevier
… To a mixture of methyl 2-bromo-4- nitrobenzoate (49) (52.0 g, 200 mmol) and prop-2-yn-1-ol (29.1 mL, 500 mmol), and Et 3 N (55.8 mL, 400 mmol) in THF (200 mL) was added copper(I) …
Number of citations: 3 www.sciencedirect.com
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
… Methyl 2-bromo-4-nitrobenzoate (2.00 g, 7.7 mmol) was dissolved in ethyl acetate (100 mL). SnCl 2 (7.29 g, 38.5 mmol, 5.0 equiv) was added, and the mixture was stirred at 70 C for 4 h…
Number of citations: 10 pubs.acs.org
TF McGuire, Y Qian, A Vogt, AD Hamilton… - Journal of Biological …, 1996 - ASBMB
… Methyl 2-bromo-4-nitrobenzoate was coupled with α-naphthylboronic acid to form methyl 2-naphthyl-4-nitrobenzoate in a 74% yield. Saponification of the methyl ester followed by …
Number of citations: 146 www.jbc.org
X Hao - 1999 - search.proquest.com
This thesis describes efforts in the generation of acyl radicals and their use as nucleotide radical precursors. Fluorous diselenide chemistry is also described. In the introduction (chapter …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.